molecular formula C13H8BrN3O B8080086 15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene

15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene

Cat. No.: B8080086
M. Wt: 302.13 g/mol
InChI Key: RCVSNQLXPLWOSF-UHFFFAOYSA-N
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Description

15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene is a chemical compound with unique properties and applications in various fields. It is known for its specific interactions and reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

The preparation of 15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 15-bromo-2-oxa-9,11,12-triazatetracyclo[86103,8013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene involves its interaction with specific molecular targets and pathways The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects

Comparison with Similar Compounds

15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By comparing this compound with these compounds, researchers can identify its distinct features and potential advantages in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and interactions make it a valuable substance for further investigation and development.

Properties

IUPAC Name

15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-7-5-9-12-11(6-7)18-10-4-2-1-3-8(10)15-13(12)17-16-9/h1-6H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVSNQLXPLWOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=C(C=C4O2)Br)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=C(C=C4O2)Br)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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